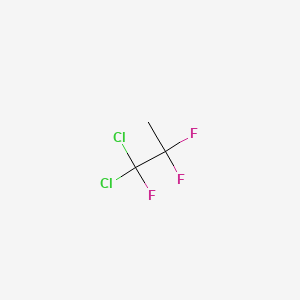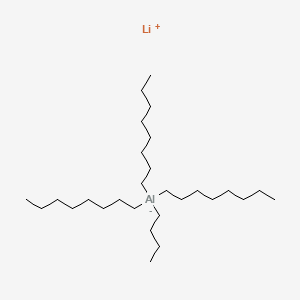
Lithium butyltrioctylaluminate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium butyltrioctylaluminate is an organometallic compound that features a lithium atom coordinated to a butyl group and three octyl groups attached to an aluminum center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium butyltrioctylaluminate can be synthesized through the reaction of lithium aluminum hydride with butyl and octyl halides under controlled conditions. The reaction typically involves the following steps:
Preparation of Lithium Aluminum Hydride Solution: Dissolve lithium aluminum hydride in an appropriate solvent such as tetrahydrofuran.
Addition of Butyl Halide: Slowly add butyl halide to the solution while maintaining a low temperature to control the reaction rate.
Addition of Octyl Halide: After the initial reaction, add octyl halide to the mixture and allow the reaction to proceed to completion.
Purification: The resulting product is purified through techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Lithium butyltrioctylaluminate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and lithium oxide.
Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols.
Substitution: The butyl and octyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Oxygen or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: this compound itself acts as a reducing agent.
Substitution Reagents: Alkyl or aryl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide, lithium oxide.
Reduction: Alcohols from carbonyl compounds.
Substitution: New organometallic compounds with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Lithium butyltrioctylaluminate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the reduction of carbonyl compounds and the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential in the synthesis of novel materials with unique properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.
Biological Studies: Research is ongoing to investigate its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism by which lithium butyltrioctylaluminate exerts its effects involves the coordination of the lithium atom to the aluminum center, which enhances the reactivity of the compound. The butyl and octyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The molecular targets and pathways involved in its action depend on the specific reaction or application being studied.
Comparación Con Compuestos Similares
Similar Compounds
Lithium Aluminum Hydride: A widely used reducing agent in organic synthesis.
Lithium Triethylborohydride: Another organometallic compound with similar reducing properties.
Lithium Diisopropylamide: A strong base used in organic synthesis.
Uniqueness
Lithium butyltrioctylaluminate is unique due to its specific combination of butyl and octyl groups, which provide distinct steric and electronic properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
76721-60-3 |
|---|---|
Fórmula molecular |
C28H60AlLi |
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
lithium;butyl(trioctyl)alumanuide |
InChI |
InChI=1S/3C8H17.C4H9.Al.Li/c3*1-3-5-7-8-6-4-2;1-3-4-2;;/h3*1,3-8H2,2H3;1,3-4H2,2H3;;/q;;;;-1;+1 |
Clave InChI |
NNZUUGQOENLQLT-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCCCCCCC[Al-](CCCC)(CCCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



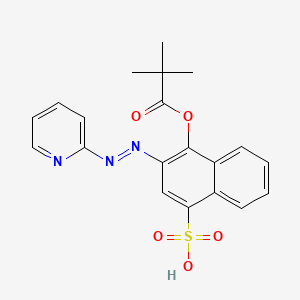
![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)


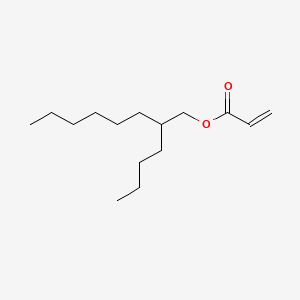

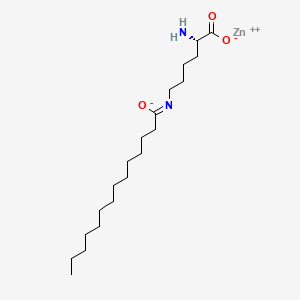
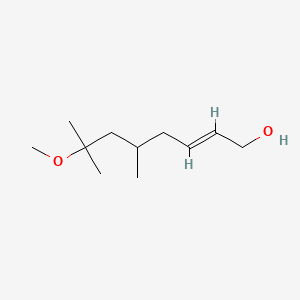
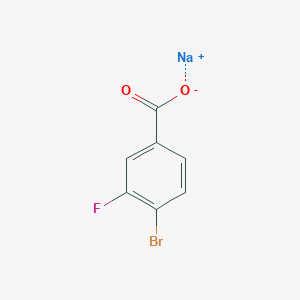
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)

![2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide](/img/structure/B12651064.png)
